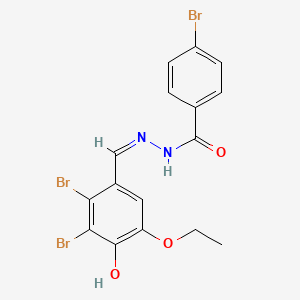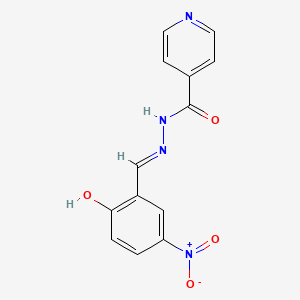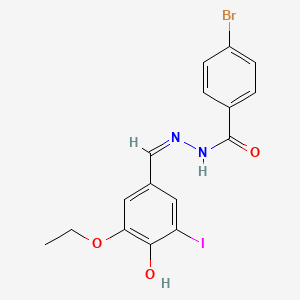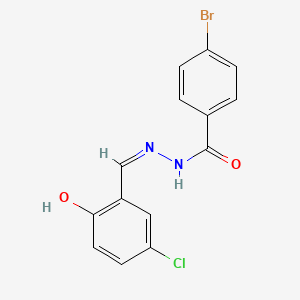
4-bromo-N'-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)benzohydrazide
Overview
Description
4-bromo-N'-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)benzohydrazide, also known as BDBH, is a chemical compound that has been studied for its potential applications in scientific research. BDBH is a hydrazone derivative that has been synthesized through a multi-step process involving the reaction of 2,3-dibromo-5-ethoxy-4-hydroxybenzaldehyde with 4-bromobenzohydrazide. In
Mechanism of Action
The mechanism of action of 4-bromo-N'-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)benzohydrazide is not fully understood. However, it has been suggested that 4-bromo-N'-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)benzohydrazide may exert its anticancer and antimicrobial effects through the induction of oxidative stress and the inhibition of various enzymes involved in cell proliferation and survival. 4-bromo-N'-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)benzohydrazide has also been found to modulate various signaling pathways involved in cancer cell growth and survival, including the PI3K/Akt and MAPK pathways.
Biochemical and Physiological Effects
4-bromo-N'-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)benzohydrazide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in cell proliferation and survival, including topoisomerase II and tyrosine kinases. 4-bromo-N'-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)benzohydrazide has also been found to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death. In addition, 4-bromo-N'-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)benzohydrazide has been shown to modulate the expression of various genes involved in cancer cell growth and survival.
Advantages and Limitations for Lab Experiments
4-bromo-N'-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)benzohydrazide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been optimized for high purity and high yield. 4-bromo-N'-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)benzohydrazide has also been shown to exhibit potent anticancer and antimicrobial properties, making it a promising candidate for further research. However, there are also limitations to using 4-bromo-N'-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)benzohydrazide in lab experiments. Its mechanism of action is not fully understood, and its potential side effects and toxicity have not been fully evaluated.
Future Directions
There are several future directions for research on 4-bromo-N'-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)benzohydrazide. One potential direction is to further investigate its mechanism of action and the signaling pathways involved in its anticancer and antimicrobial effects. Another direction is to evaluate its potential use in combination with other drugs or therapies for the treatment of cancer and infectious diseases. Additionally, further studies are needed to evaluate the potential side effects and toxicity of 4-bromo-N'-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)benzohydrazide, as well as its pharmacokinetics and pharmacodynamics.
Scientific Research Applications
4-bromo-N'-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)benzohydrazide has been studied for its potential applications in scientific research. It has been shown to exhibit antioxidant, antimicrobial, and anticancer properties. 4-bromo-N'-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)benzohydrazide has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. 4-bromo-N'-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)benzohydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 4-bromo-N'-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)benzohydrazide has been found to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
4-bromo-N-[(Z)-(2,3-dibromo-5-ethoxy-4-hydroxyphenyl)methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Br3N2O3/c1-2-24-12-7-10(13(18)14(19)15(12)22)8-20-21-16(23)9-3-5-11(17)6-4-9/h3-8,22H,2H2,1H3,(H,21,23)/b20-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFJHDYLBVMAFI-ZBKNUEDVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C(=C1)C=NNC(=O)C2=CC=C(C=C2)Br)Br)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=C(C(=C1)/C=N\NC(=O)C2=CC=C(C=C2)Br)Br)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Br3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-bromobenzaldehyde [4-(2-hydroxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B3723165.png)
![5-(5-{2-[amino(nitroimino)methyl]carbonohydrazonoyl}-2-furyl)-2-hydroxybenzoic acid](/img/structure/B3723180.png)

![2-hydroxybenzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B3723196.png)
![3,4-dichloro-N'-[(2-hydroxy-1-naphthyl)methylene]benzohydrazide](/img/structure/B3723201.png)
![N-(4-chloro-2-methylphenyl)-4-{2-[(2-hydroxy-1-naphthyl)methylene]hydrazino}-4-oxobutanamide](/img/structure/B3723208.png)
![N'-[1-(2-hydroxyphenyl)ethylidene]octanohydrazide](/img/structure/B3723222.png)


![4-bromo-N'-[2-hydroxy-5-(phenyldiazenyl)benzylidene]benzohydrazide](/img/structure/B3723249.png)

![4-{2-[1-(2,4-dihydroxyphenyl)ethylidene]hydrazino}-N-(4-iodophenyl)-4-oxobutanamide](/img/structure/B3723258.png)